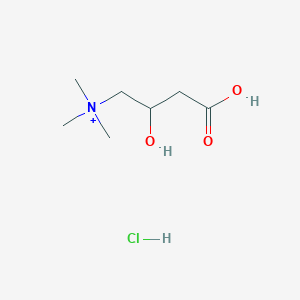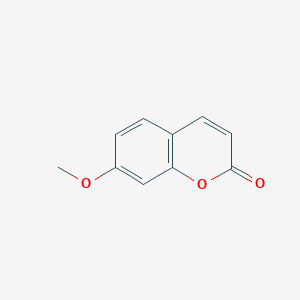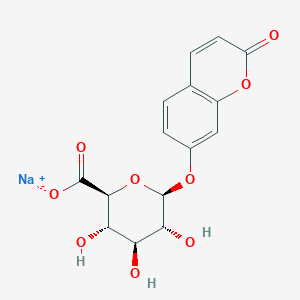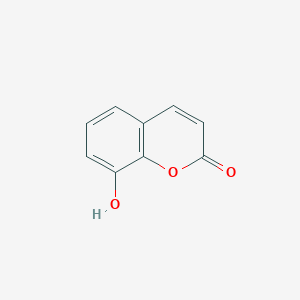
Sodium equilenin sulfate
Vue d'ensemble
Description
Sodium equilenin sulfate is a sodium salt of equilenin sulfate, a naturally occurring steroidal estrogen. Equilenin is derived from the urine of pregnant mares and is one of the components of conjugated estrogens used in hormone replacement therapy. This compound is known for its estrogenic activity and is used in various medical applications, particularly in the treatment of menopausal symptoms and certain types of cancer .
Mécanisme D'action
Target of Action
Sodium equilenin sulfate, also known as equilenin sodium sulfate, primarily targets estrogen receptors in the body . These receptors are crucial for the development and maintenance of the female reproductive system and secondary sex characteristics .
Mode of Action
The compound enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction increases the rate of synthesis of DNA, RNA, and some proteins . It’s important to note that equilenin sulfate is a prodrug, which is hydrolyzed to the corresponding free estrogen equilenin .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a significant role in the estrogenic pathway, contributing to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a component of conjugated estrogens, which are water-soluble salts of sulfate esters . The metabolic clearance rates of equilin and equilin sulfate are 2,640 L/day/m^2 and 175 L/day/m^2, respectively .
Result of Action
The action of this compound results in various molecular and cellular effects. It promotes growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . It also indirectly contributes to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .
Analyse Biochimique
Biochemical Properties
Sodium equilenin sulfate is an estrogen, or an agonist of the estrogen receptors (ERs), the ERα and ERβ . It interacts with these proteins to exert its effects. Equilenin sulfate is a prodrug, which is hydrolyzed to the corresponding free estrogen equilin, an inhibitor of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) . This enzyme catalyzes the reduction of inactive estrone (E1) to the active 17beta-estradiol in breast tissues .
Cellular Effects
The effects of this compound on cells are primarily due to its role as an estrogen. As an estrogen, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it can influence the expression of genes that are responsive to estrogen, leading to changes in cellular function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with estrogen receptors . As a prodrug, it is hydrolyzed to equilin, which can bind to these receptors and modulate their activity . This can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would depend on the specific experimental conditions. As a prodrug, it would first need to be hydrolyzed to equilin to exert its effects . Over time, this could lead to changes in cellular function as the equilin interacts with estrogen receptors and influences cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models would likely vary with dosage, similar to other drugs. At higher doses, there may be increased effects due to greater amounts of the drug being hydrolyzed to equilin and interacting with estrogen receptors . Specific studies would be needed to determine the exact effects at different dosages.
Metabolic Pathways
This compound is involved in the metabolic pathway of estrogen synthesis and metabolism . After being hydrolyzed to equilin, it can interact with 17beta-HSD1, an enzyme involved in the conversion of estrone to the more potent estrogen, 17beta-estradiol .
Subcellular Localization
The subcellular localization of this compound would depend on its biochemical properties and the specific cell type. As a prodrug, it would need to be hydrolyzed to equilin to exert its effects . The equilin could then interact with estrogen receptors, which are typically located in the cell nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium equilenin sulfate involves the sulfonation of equilenin. Equilenin can be obtained from the urine of pregnant mares or synthesized through a series of organic reactions. The sulfonation process typically involves reacting equilenin with sulfur trioxide or chlorosulfonic acid to form equilenin sulfate. This sulfate ester is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of equilenin from natural sources, followed by its sulfonation and subsequent neutralization with sodium hydroxide. The final product is purified through crystallization and filtration techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium equilenin sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Applications De Recherche Scientifique
Sodium equilenin sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying estrogenic activity and hormone receptor interactions.
Medicine: It is used in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers, such as breast and prostate cancer.
Industry: It is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other steroidal compounds
Comparaison Avec Des Composés Similaires
Equilin sulfate: Another component of conjugated estrogens with similar estrogenic activity.
Estrone sulfate: A major estrogen in conjugated estrogens, used in hormone replacement therapy.
17β-Dihydroequilenin: A more potent estrogen derived from equilenin.
Uniqueness: Sodium equilenin sulfate is unique due to its specific estrogenic profile and its ability to be converted into more potent estrogens. Its distinct chemical structure allows it to interact differently with estrogen receptors compared to other estrogens, leading to unique pharmacological effects. Additionally, its use in conjugated estrogens formulations highlights its importance in hormone replacement therapy .
Propriétés
Numéro CAS |
16680-48-1 |
|---|---|
Formule moléculaire |
C18H18NaO5S |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
sodium;[(13S,14S)-13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H18O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16H,6-9H2,1H3,(H,20,21,22);/t16-,18-;/m0./s1 |
Clé InChI |
DQIJAZCUWQSOEA-AKXYIILFSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C[C@]12CCC3=C([C@@H]1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
SMILES canonique |
CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)OS(=O)(=O)O.[Na] |
Apparence |
White to Off-White Solid |
| 16680-48-1 | |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-(Sulfooxy)-estra-1,3,5,7,9-pentaen-17-one Sodium Salt; 3-Hydroxyestra-1,3,5,7,9-pentaen-17-one HydrogenSulfate Monosodium Salt; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the separation of Sodium Equilenin Sulfate from similar compounds?
A1: Research has shown that this compound can be effectively separated from closely related compounds like Sodium Equilin Sulfate and their respective dihydro derivatives. [, ] This separation is achieved using dextran gel column chromatography, exploiting differences in adsorption characteristics between these molecules. [] This finding suggests potential for isolating and purifying this compound from complex mixtures, which is crucial for research and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















